2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one is a heterocyclic compound characterized by the presence of sulfur atoms and an indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the reaction of Meldrum’s acid with carbon disulfide. This reaction is usually carried out in a one-pot process, which simplifies the synthesis and improves yield . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the sulfur-containing reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the sulfur atoms.
Substitution: This reaction can replace one of the sulfur atoms with another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form bonds with metal ions and other nucleophilic sites, influencing various biochemical pathways . This interaction can modulate the activity of enzymes and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(Methylsulfanyl)methylidene]malononitrile: This compound shares a similar sulfur-containing structure and is used in similar applications.
2-(Methylsulfanyl)-4,5,6,7-tetrahydro-1,3-benzothiazole: Another sulfur-containing heterocycle with potential biological activities.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: This compound also contains sulfur and has been studied for its biological properties.
Uniqueness
What sets 2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one apart is its indene core, which provides a unique structural framework that can be further modified to enhance its properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61402-26-4 |
---|---|
Molecular Formula |
C11H10OS2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
methyl 3-hydroxy-1H-indene-2-carbodithioate |
InChI |
InChI=1S/C11H10OS2/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,12H,6H2,1H3 |
InChI Key |
RFJQHDAJOLAZTR-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=C(C2=CC=CC=C2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.